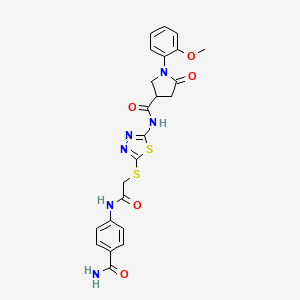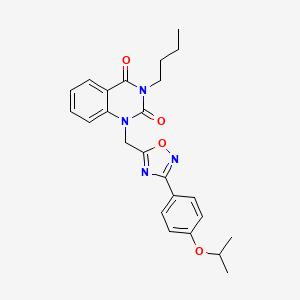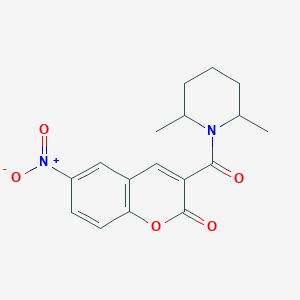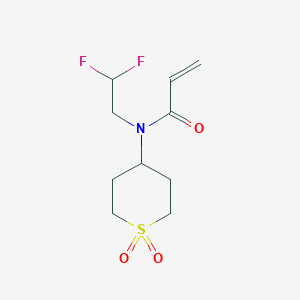
N-(5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C23H22N6O5S2 and its molecular weight is 526.59. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research has focused on synthesizing novel heterocyclic compounds derived from similar core structures for their potential biological activities. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines have been synthesized from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties. These compounds were screened as cyclooxygenase inhibitors and showed significant inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory activities, with some compounds having higher activities compared to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Cytotoxicity Studies
Another area of interest is the synthesis and evaluation of novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives for their cytotoxic activity against cancer cells. These compounds were synthesized through reactions involving similar key functional groups and were tested in vitro for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showing promising results (Hassan, Hafez, & Osman, 2014).
Cardiotonic Activity
The synthesis of 2-phenylthiazolidine derivatives as cardiotonic agents has been explored, where modifications to the thiazolidine moiety were investigated for enhanced cardiotonic activity. These studies provide insights into the structure-activity relationship, contributing to the development of potential therapeutic agents (Nate et al., 1987).
Antimicrobial and Antifungal Applications
Research on the synthesis of 1,3,4-thiadiazole derivatives highlights their potential as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents. These compounds, including derivatives similar to the query compound, have been designed and synthesized with hopes of exhibiting antimicrobial and antifungal activities, showcasing the versatility of thiadiazole derivatives in drug development (Ameen & Qasir, 2017).
Propriétés
IUPAC Name |
N-[5-[2-(4-carbamoylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O5S2/c1-34-17-5-3-2-4-16(17)29-11-14(10-19(29)31)21(33)26-22-27-28-23(36-22)35-12-18(30)25-15-8-6-13(7-9-15)20(24)32/h2-9,14H,10-12H2,1H3,(H2,24,32)(H,25,30)(H,26,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNNHBIVVUIIIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2988003.png)
![2-sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2988006.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2988008.png)
![2-Fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2988009.png)
![[1-(4-Fluorophenyl)cyclopropyl]-(3-pyrrolidin-1-ylazetidin-1-yl)methanone](/img/structure/B2988012.png)

![methyl 2,4-dimethyl-5-[2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]-1H-pyrrole-3-carboxylate](/img/structure/B2988015.png)
![2-Methyl-5-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2988017.png)

![N-[2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]prop-2-enamide](/img/structure/B2988022.png)

![6-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988025.png)